molecular formula C11H13FN2O5 B1223068 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil CAS No. 87782-49-8

1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil

Cat. No.: B1223068
CAS No.: 87782-49-8
M. Wt: 272.23 g/mol
InChI Key: XPLOHHLOYRUBAI-IBCQBUCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally characterized by the presence of a fluorine atom at the 2’ position of the arabinofuranosyl sugar and a vinyl group attached to the uracil base. These modifications confer unique properties to the compound, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of the arabinofuranosyl sugar, followed by the introduction of the fluorine atom at the 2’ position. This is often achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The protected sugar is then coupled with a suitably protected uracil derivative under conditions that promote glycosidic bond formation. Finally, deprotection steps are carried out to yield the desired nucleoside analog .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. The fluorine atom at the 2’ position enhances the stability of the nucleoside analog, making it resistant to enzymatic degradation. This stability allows the compound to effectively inhibit viral replication or cancer cell proliferation by interfering with DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil: Another nucleoside analog with a similar sugar modification but different base modification.

    2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)cytosine: A cytosine analog with similar sugar modification.

    2’-Deoxy-2’-fluoro-β-D-arabinofuranosyl)adenine: An adenine analog with similar sugar modification.

Uniqueness

1-(2-Deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil is unique due to the presence of both the fluorine atom at the 2’ position and the vinyl group on the uracil base. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool for studying nucleic acid interactions and developing therapeutic agents .

Properties

CAS No.

87782-49-8

Molecular Formula

C11H13FN2O5

Molecular Weight

272.23 g/mol

IUPAC Name

5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h2-3,6-8,10,15-16H,1,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1

InChI Key

XPLOHHLOYRUBAI-IBCQBUCCSA-N

SMILES

C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Isomeric SMILES

C=CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Synonyms

1-(2-deoxy-(2-fluoroarabinofuranosyl))-5-vinyluracil
FVAU

Origin of Product

United States

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